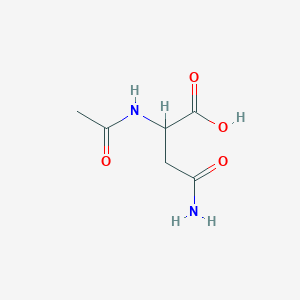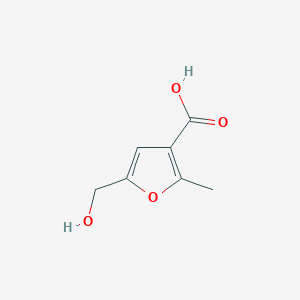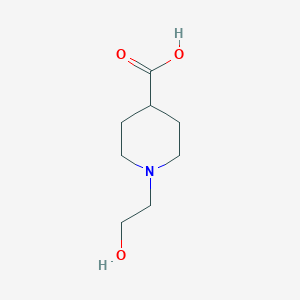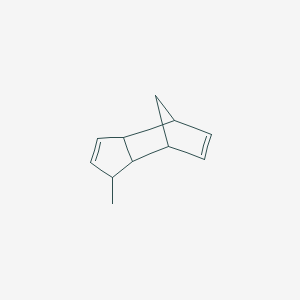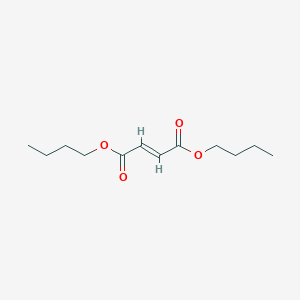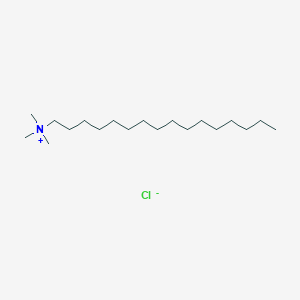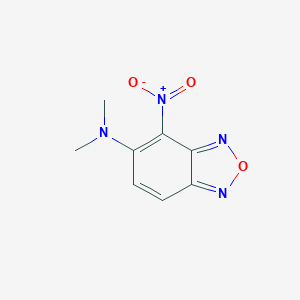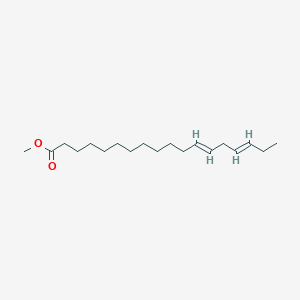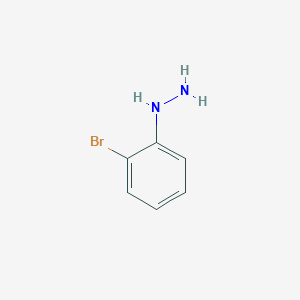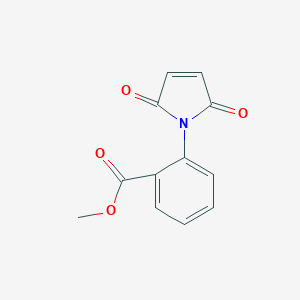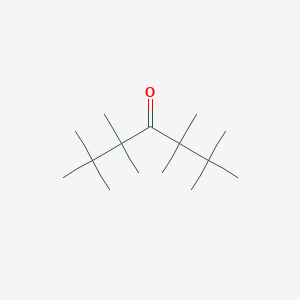
2,2,3,3,5,5,6,6-Octamethyl-4-heptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,5,5,6,6-Octamethyl-4-heptanone, also known as musk ketone, is a synthetic fragrance compound widely used in the perfume industry. It has a musky odor and is commonly used as a fixative in fragrances due to its ability to prolong the scent of other ingredients. However, musk ketone has also been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,5,5,6,6-Octamethyl-4-heptanone ketone is not fully understood, but it is believed to involve the activation of certain receptors in the brain. It has been shown to have a stimulating effect on the central nervous system, leading to increased alertness and cognitive function.
Efectos Bioquímicos Y Fisiológicos
Musk ketone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of certain neurotransmitters in the brain, including dopamine and norepinephrine. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Musk ketone has several advantages for use in laboratory experiments. It is stable, easy to handle, and has a long shelf life. However, it can be difficult to work with due to its strong odor, which can interfere with other experiments. It is also relatively expensive compared to other compounds.
Direcciones Futuras
There are several potential future directions for research on 2,2,3,3,5,5,6,6-Octamethyl-4-heptanone ketone. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential as a natural insect repellent, which could have important applications in agriculture and public health. Finally, 2,2,3,3,5,5,6,6-Octamethyl-4-heptanone ketone has been studied for its potential as a biomarker for certain types of cancer, which could lead to earlier detection and more effective treatment.
Métodos De Síntesis
Musk ketone can be synthesized through a multistep process that involves the reaction of 4-heptanone with methylmagnesium bromide, followed by a series of chemical reactions that result in the formation of the final product. The synthesis of 2,2,3,3,5,5,6,6-Octamethyl-4-heptanone ketone is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Musk ketone has been extensively studied for its potential applications in various fields. In the field of biotechnology, 2,2,3,3,5,5,6,6-Octamethyl-4-heptanone ketone has been used as a substrate for the production of chiral compounds, which are widely used in the pharmaceutical industry. It has also been studied for its potential as a biomarker in environmental monitoring, as it has been detected in various environmental samples.
Propiedades
Número CAS |
16424-66-1 |
|---|---|
Nombre del producto |
2,2,3,3,5,5,6,6-Octamethyl-4-heptanone |
Fórmula molecular |
C15H30O |
Peso molecular |
226.4 g/mol |
Nombre IUPAC |
2,2,3,3,5,5,6,6-octamethylheptan-4-one |
InChI |
InChI=1S/C15H30O/c1-12(2,3)14(7,8)11(16)15(9,10)13(4,5)6/h1-10H3 |
Clave InChI |
BDJFEVCOWJKPFZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C)(C)C(=O)C(C)(C)C(C)(C)C |
SMILES canónico |
CC(C)(C)C(C)(C)C(=O)C(C)(C)C(C)(C)C |
Sinónimos |
2,2,3,3,5,5,6,6-Octamethyl-4-heptanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



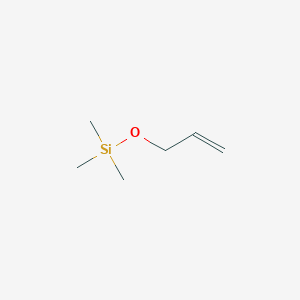
![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)
